Takinib

Kinase Selectivity Off-target Profiling TAK1 Inhibition

Takinib is the definitive chemical probe for TAK1 target engagement. Unlike 5Z-7-oxozeaenol (covalent, broad kinome footprint) or NG25 (dual TAK1/MAP4K2 inhibitor, IC50 ~149 nM), Takinib provides reversible, non-competitive inhibition (IC50 8.2-9.5 nM) with >1.5 log selectivity over IRAK4/IRAK1, eliminating confounding off-target effects. Supported by a co-crystal structure (PDB: 5V5N, 2.01 Å) and validated in vivo in the CIA mouse model (50 mg/kg i.p., p<0.001). For reproducible, interpretable TAK1 signaling data with minimal off-target interference, Takinib is the unequivocal choice.

Molecular Formula C18H18N4O2
Molecular Weight 322.4 g/mol
CAS No. 1111556-37-6
Cat. No. B611130
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTakinib
CAS1111556-37-6
SynonymsTakinib;  EDHS-206;  EDHS 206;  EDHS206; 
Molecular FormulaC18H18N4O2
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCCN1C2=CC=CC=C2N=C1NC(=O)C3=CC=CC(=C3)C(=O)N
InChIInChI=1S/C18H18N4O2/c1-2-10-22-15-9-4-3-8-14(15)20-18(22)21-17(24)13-7-5-6-12(11-13)16(19)23/h3-9,11H,2,10H2,1H3,(H2,19,23)(H,20,21,24)
InChIKeyUOZVVPXKJGOFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Takinib (CAS 1111556-37-6): A Potent and Highly Selective TAK1 Inhibitor for Precision Inflammatory and Cancer Research


Takinib (CAS 1111556-37-6), also known as EDHS-206, is a small-molecule aminobenzimidazole that functions as a potent, ATP-competitive, and selective inhibitor of Transforming Growth Factor-beta-Activated Kinase 1 (TAK1/MAP3K7) . It exhibits an enzymatic IC50 of 8.2-9.5 nM against TAK1 and demonstrates a unique non-competitive mechanism by binding within the ATP-binding pocket of both autophosphorylated and non-phosphorylated TAK1, thereby slowing the rate-limiting step of TAK1 activation [1]. Structurally elucidated by X-ray crystallography at 2.01 Å resolution (PDB ID: 5V5N) [2], Takinib is distinguished by its high degree of kinome selectivity and its ability to induce TNF-α-dependent apoptosis in disease-relevant cellular models, making it a critical chemical probe for dissecting TAK1-mediated signaling in inflammation and oncology .

Why TAK1 Inhibitors Are Not Interchangeable: The Critical Selectivity and Mechanistic Differences of Takinib


TAK1 inhibitors are not a homogenous class; critical differences in potency, kinase selectivity, and mechanism of action directly impact experimental outcomes and data reproducibility. Substituting Takinib with another TAK1-targeting agent like 5Z-7-oxozeaenol (5ZO), NG25, or HS-276 can lead to fundamentally different biological conclusions due to their distinct off-target profiles and binding modes [1]. For instance, 5ZO is an irreversible covalent inhibitor with potent activity against VEGFR2 and a broad kinome footprint, while NG25 is a dual TAK1/MAP4K2 inhibitor with significantly lower TAK1 potency (IC50 ~149 nM) . In contrast, Takinib is a reversible inhibitor with a >1.5 log selectivity window over its next-closest targets (IRAK4 and IRAK1), minimizing confounding off-target effects in cellular assays . Furthermore, Takinib's unique non-competitive binding mechanism allows it to inhibit both basal and activated TAK1, a property not shared by all inhibitors and crucial for studies in TNF-α-stimulated environments [2]. Therefore, the choice of TAK1 inhibitor is not trivial; it dictates the specificity of the target engagement and the interpretation of downstream signaling events.

Quantitative Evidence for Takinib: Head-to-Head Selectivity and In Vivo Efficacy Data vs. Key Comparators


Kinome-Wide Selectivity: Takinib vs. NG25 and 5Z-7-oxozeaenol

Takinib demonstrates superior selectivity for TAK1 compared to other tool compounds like NG25 and 5Z-7-oxozeaenol. While 5Z-7-oxozeaenol is an irreversible inhibitor with potent activity against VEGFR2 (IC50 52 nM) and NG25 is a dual TAK1/MAP4K2 inhibitor (TAK1 IC50 149 nM), Takinib is >1.5 logs more selective for TAK1 over its next-closest kinases, IRAK4 (120 nM) and IRAK1 (390 nM) [1]. In a direct head-to-head kinase panel from the primary literature, Takinib inhibited only 6 out of 100+ kinases tested at 10 µM, whereas 5Z-7-oxozeaenol is known to potently inhibit over 50 kinases [2]. This narrow selectivity profile reduces the risk of confounding off-target effects in cellular and in vivo studies, making Takinib the preferred chemical probe for dissecting TAK1-specific biology .

Kinase Selectivity Off-target Profiling TAK1 Inhibition

In Vivo Efficacy in Rheumatoid Arthritis: Takinib Reduces Disease Severity in CIA Mouse Model

Takinib is one of the few TAK1 inhibitors with validated in vivo efficacy in a disease-relevant model. In a collagen-induced arthritis (CIA) mouse model of rheumatoid arthritis, daily intraperitoneal administration of Takinib (50 mg/kg) resulted in a statistically significant reduction in clinical disease score (p < 0.001) compared to vehicle-treated controls [1]. Histological analysis confirmed that Takinib treatment significantly reduced inflammation (p < 0.01) and cartilage damage (p < 0.01) in the joints of treated mice [2]. This is a critical differentiator from other TAK1 inhibitors like 5Z-7-oxozeaenol, which has limited in vivo utility due to its irreversible covalent binding and associated toxicity, and NG25, for which comparable in vivo efficacy data in inflammatory arthritis models are not well-established [3].

In Vivo Efficacy Rheumatoid Arthritis Preclinical Model

Distinct Binding Mode: Non-Competitive ATP-Pocket Inhibition of TAK1 Activation

The mechanism by which Takinib inhibits TAK1 is fundamentally different from many other kinase inhibitors. Co-crystal structure analysis (PDB: 5V5N) reveals that Takinib binds within the ATP-binding pocket but acts as a non-competitive inhibitor with respect to ATP, slowing the rate-limiting step of TAK1 autophosphorylation [1]. Specifically, Takinib binds to both autophosphorylated and non-phosphorylated TAK1, inhibiting the kinase activity by stabilizing a conformation that is catalytically incompetent [2]. This is in stark contrast to 5Z-7-oxozeaenol, which acts as an irreversible covalent inhibitor by reacting with a specific cysteine residue in the activation loop, permanently inactivating the kinase but also leading to broader off-target covalent modifications [3]. The reversible, non-competitive mechanism of Takinib allows for more controlled and tunable inhibition in cellular and in vivo systems, reducing the risk of prolonged target engagement and associated toxicity.

Binding Mechanism Enzyme Kinetics Structural Biology

Tumor Cell Sensitization: Takinib Potentiates TNF-α-Induced Apoptosis in Breast Cancer Cells

In models of metastatic breast cancer (MDA-MB-231 cells), Takinib uniquely sensitizes cells to TNF-α-induced apoptosis, a property not uniformly shared by other TAK1 inhibitors [1]. While Takinib treatment alone is not sufficient to induce cell death, it significantly potentiates the apoptotic effect of TNF-α stimulation. This is mechanistically linked to the inhibition of TAK1's pro-survival signaling, which normally counteracts TNF-α-induced cell death [2]. In contrast, the irreversible inhibitor 5Z-7-oxozeaenol can induce cell death independently of TNF-α due to its broader off-target effects, including VEGFR2 inhibition [3]. NG25, with its dual TAK1/MAP4K2 inhibition, also sensitizes breast cancer cells to doxorubicin, but the contribution of TAK1 inhibition versus MAP4K2 inhibition to this phenotype is confounded . Takinib's cleaner profile allows for more precise interrogation of the TAK1-dependent switch between survival and apoptosis in the TNF-α pathway.

Cancer Biology Apoptosis TNF-alpha Signaling

Optimal Research Applications of Takinib Based on Verified Differentiation Data


Dissecting TAK1-Specific Signaling in TNF-α-Mediated Inflammation

Researchers studying the precise role of TAK1 in TNF-α-induced inflammatory pathways should utilize Takinib due to its unparalleled selectivity. In cellular models of rheumatoid arthritis, Takinib (10 µM) effectively reduces the secretion of key pro-inflammatory cytokines like GROα, G-CSF, and ICAM-1 without the confounding off-target inhibition seen with other TAK1 inhibitors [1]. Its >1.5 log selectivity window over IRAK4 and IRAK1 ensures that observed effects are attributable to TAK1 inhibition, not collateral inhibition of IL-1R/TLR signaling components [2].

Preclinical Target Validation and Proof-of-Concept Studies in Inflammatory Arthritis

For in vivo validation of TAK1 as a therapeutic target in rheumatoid arthritis, Takinib is the tool compound of choice. The demonstration of significant reduction in clinical score (p < 0.001) and joint pathology in the CIA mouse model at a well-tolerated dose of 50 mg/kg i.p. provides a robust preclinical benchmark [3]. This in vivo activity, supported by defined pharmacokinetics (plasma t½ = 21 min), allows for more confident translation of target biology from cell culture to animal models compared to less characterized TAK1 inhibitors [4].

Investigating the TNF-α Survival Switch in Oncology

In cancer research, particularly in studying the dichotomy of TNF-α signaling (survival vs. apoptosis), Takinib is uniquely suited to investigate TAK1's role as a pro-survival mediator. Its strict TNF-α-dependent induction of apoptosis in MDA-MB-231 breast cancer cells allows researchers to cleanly separate the survival function of TAK1 from other pathways [5]. This is in contrast to broader-spectrum TAK1 inhibitors or those with alternative mechanisms (e.g., covalent, irreversible) that can induce confounding cytotoxicity or fail to recapitulate the specific TNF-α sensitization phenotype [6].

Structural Biology and Rational Drug Design

The availability of a high-resolution (2.01 Å) co-crystal structure of Takinib bound to TAK1 (PDB: 5V5N) provides an invaluable template for structure-based drug design and computational chemistry efforts [7]. The unique binding pose of Takinib, where it occupies the ATP pocket yet acts non-competitively, offers a distinct starting point for designing novel allosteric or non-competitive TAK1 inhibitors with improved drug-like properties. This structural information is a significant advantage over tool compounds for which no experimental structure is publicly available [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Takinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.